
Carbocyclic-6-chloro ara-guanosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbocyclic-6-chloro ara-guanosine is a synthetic nucleoside analogue. It is structurally similar to natural nucleosides but contains a carbocyclic ring instead of the typical ribose or deoxyribose sugar. This modification imparts unique properties to the compound, making it a subject of interest in medicinal chemistry, particularly for its potential antiviral and anticancer activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of carbocyclic-6-chloro ara-guanosine typically involves multiple steps, starting from a suitable carbocyclic precursor. One common route includes the following steps:
Formation of the Carbocyclic Ring: The carbocyclic ring is synthesized through cyclization reactions involving appropriate starting materials such as cyclopentene derivatives.
Introduction of the Guanine Base: The guanine base is introduced through nucleophilic substitution reactions. This step often involves the use of protected guanine derivatives to ensure selective reactions.
Chlorination: The 6-chloro group is introduced via chlorination reactions, typically using reagents like thionyl chloride or phosphorus oxychloride under controlled conditions.
Deprotection: Any protecting groups used during the synthesis are removed under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:
Optimization of Reaction Conditions: Industrial processes often use optimized temperatures, pressures, and catalysts to increase yield and purity.
Purification: Advanced purification techniques such as crystallization, chromatography, and recrystallization are employed to ensure high purity of the final product.
化学反应分析
Key Data:
Reaction Step | Conditions | Yield (%) | Reference |
---|---|---|---|
Mitsunobu coupling | DIAD, PPh₃, THF, 70°C | 65–80 | |
Pd(0)-catalyzed coupling | Pd(PPh₃)₄, NaH, DMF, 50°C | 30–53 | |
Hydroboration-oxidation | BH₃·THF, H₂O₂/NaOH | 85–98 |
Functionalization at the 6-Position
The 6-chloro group serves as a versatile handle for further derivatization:
-
Aminolysis : Treatment with NH₃/MeOH replaces Cl with NH₂, forming guanosine analogs .
-
Cross-Coupling : Suzuki-Miyaura reactions introduce aryl/heteroaryl groups (e.g., 3-iodobenzylamine) under Pd catalysis .
-
Hydrolysis : Acidic or basic conditions convert 6-Cl to 6-OH, though this often reduces antiviral activity .
Example Pathway :
-
(±)-54 + methylamine → (±)-55 (98% yield).
-
(±)-55 + 5-amino-4,6-dichloropurine → 56 (85% yield).
-
56 → 57 via methyl dimethoxyacetate (72% yield).
-
57 + 3-iodobenzylamine → 44 (6-Cl → 6-benzylamine, 91% yield).
Phosphorylation and Prodrug Strategies
To enhance bioavailability, carbocyclic-6-chloro ara-guanosine derivatives are converted to monophosphate prodrugs:
-
Phosphorylation : POCl₃ in trimethyl phosphate forms 5′-monophosphates (e.g., 29 ) .
-
Cyclization : Dicyclohexylcarbodiimide (DCC) in pyridine generates cyclic monophosphates (30% yield) .
-
Prodrug Activation : Chloromethyl pivalate (POM-Cl) or isopropyl carbonate (POC-Cl) masks phosphate groups, improving membrane permeability .
Biological Relevance :
-
Prodrugs like 1592U89 show enhanced CNS penetration (CSF/plasma ratio = 0.17 in primates).
-
6-Cyclopropylamino derivatives resist adenosine deaminase, prolonging half-life in vivo.
Biological Interactions and Stability
-
Adenosine Deaminase Resistance : The 6-Cl group reduces enzymatic degradation compared to 6-OH/6-NH₂ analogs .
-
Antiviral Activity : Derivatives inhibit SARS-CoV-2 RNA polymerase (RdRp) at IC₅₀ = 10–25 μM, with cytotoxicity CC₅₀ = 22–23 μM .
-
Structure-Activity Trends :
Comparative Reaction Efficiencies
Challenges and Limitations
-
Byproduct Formation : Mitsunobu reactions produce inseparable azadicarboxylate byproducts, requiring purification via NaIO₄/OsO₄ oxidative cleavage .
-
Cytotoxicity : 6-Cl derivatives exhibit higher cell death (CC₅₀ ≈ 22 μM) compared to non-halogenated analogs .
This synthesis and reactivity profile underscores the therapeutic promise of this compound derivatives, particularly in antiviral drug development. Future work may focus on prodrug optimization and targeted delivery mechanisms.
科学研究应用
Carbocyclic-6-chloro ara-guanosine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a model compound for studying nucleoside analogues.
Biology: Investigated for its interactions with biological macromolecules, such as DNA and RNA.
Medicine: Explored for its potential antiviral and anticancer properties. It can inhibit viral replication and interfere with cancer cell proliferation.
Industry: Utilized in the development of pharmaceuticals and as a reference compound in quality control processes.
作用机制
The mechanism of action of carbocyclic-6-chloro ara-guanosine involves its incorporation into DNA or RNA, where it can:
Inhibit DNA/RNA Synthesis: By acting as a chain terminator, it prevents the elongation of nucleic acid chains.
Interfere with Enzymatic Activity: Inhibit enzymes involved in nucleic acid metabolism, such as DNA polymerases and ribonucleotide reductases.
Induce Apoptosis: Trigger programmed cell death in cancer cells by disrupting critical cellular processes.
相似化合物的比较
Carbocyclic-6-chloro ara-guanosine can be compared with other nucleoside analogues, such as:
Gemcitabine: Another nucleoside analogue used in cancer treatment. Unlike this compound, gemcitabine contains a ribose sugar.
Cytarabine: Used in the treatment of leukemia. It has a similar mechanism of action but differs in its sugar moiety and halogen substitution.
Clofarabine: A purine nucleoside analogue with potent anticancer activity. It differs in its sugar and base modifications.
This compound is unique due to its carbocyclic ring, which imparts stability and resistance to enzymatic degradation, making it a promising candidate for further research and development.
属性
CAS 编号 |
75797-17-0 |
---|---|
分子式 |
C11H14ClN5O3 |
分子量 |
299.71 g/mol |
IUPAC 名称 |
(1R,2R,3R,5R)-3-(2-amino-6-chloropurin-9-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol |
InChI |
InChI=1S/C11H14ClN5O3/c12-9-6-10(16-11(13)15-9)17(3-14-6)5-1-4(2-18)7(19)8(5)20/h3-5,7-8,18-20H,1-2H2,(H2,13,15,16)/t4-,5-,7-,8-/m1/s1 |
InChI 键 |
YPNCGBSKCXEJKT-SJNFNFGESA-N |
手性 SMILES |
C1[C@@H]([C@H]([C@@H]([C@@H]1N2C=NC3=C2N=C(N=C3Cl)N)O)O)CO |
规范 SMILES |
C1C(C(C(C1N2C=NC3=C2N=C(N=C3Cl)N)O)O)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。